molecular formula C8H6S2 B14751789 Thieno[3,4-d]thiepin CAS No. 327-25-3

Thieno[3,4-d]thiepin

Cat. No.: B14751789
CAS No.: 327-25-3
M. Wt: 166.3 g/mol
InChI Key: FRZLBIQZZDYWPG-UHFFFAOYSA-N
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Description

Thieno[3,4-d]thiepin is a fused heterocyclic compound comprising a thiophene ring annulated with a thiepin moiety. Its unique electronic structure, characterized by sulfur atoms in both the thiophene and thiepin rings, confers distinct thermal and photophysical properties. Studies using He I photoelectron spectroscopy and computational modeling reveal that its thermal stability is primarily governed by electronic effects rather than steric factors, distinguishing it from alkyl-substituted thiepin derivatives like 2,7-di-tert-butylthiepin .

Properties

CAS No.

327-25-3

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

thieno[3,4-d]thiepine

InChI

InChI=1S/C8H6S2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H

InChI Key

FRZLBIQZZDYWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=CC2=CSC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,4-d]thiepin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiophene derivatives with suitable reagents can lead to the formation of this compound . Another method involves the use of elimination reactions, enol fixation, and ring expansion techniques .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-d]thiepin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the ring system, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the this compound ring .

Mechanism of Action

The mechanism of action of thieno[3,4-d]thiepin and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Thienopyrimidine Derivatives

Thieno[3,4-d]thiepin is often compared to its thienopyrimidine analogs, which differ in ring fusion positions and heteroatom arrangement:

  • Thieno[2,3-d]pyrimidine: Widely studied for antimicrobial and anticancer activities, this isomer is a common scaffold for EGFR/HER2 inhibitors (e.g., compound VI in ) .
  • Thieno[3,2-d]pyrimidine: Known for antiviral applications, this isomer exhibits distinct structure-activity relationships (SAR) compared to the [3,4-d] variant .
  • Thieno[3,4-d]pyrimidine: Notable for its utility in photodynamic therapy (PDT). Thionation at the C4 position yields ThiathioHX, a heavy-atom-free photosensitizer with 20% deeper tissue penetration (up to ~100 mm) than 2,6-dithiopurine or 4-thiothymidine .

Table 1: Key Differences Among Thienopyrimidine Isomers

Property Thieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[3,4-d]pyrimidine
Primary Applications Anticancer, antimicrobial Antiviral PDT, conductive polymers
Tissue Penetration (nm) N/A N/A 100 (ThiathioHX)
SAR Dominance Antibacterial activity Antiviral activity ROS generation
Pharmacological Activity Profiles
  • Antimicrobial Activity: Thieno[3,4-d]pyrimidine derivatives are understudied compared to [2,3-d] and [3,2-d] isomers. Only one compound (52) has reported broad-spectrum antibacterial and antifungal activity .
  • Anticancer Activity: Thieno[3,4-d]imidazole-4-carboxamide derivatives show promise as PARP-1 inhibitors, with compound 16l exhibiting cytotoxicity comparable to olaparib in BRCA-deficient cells .
  • Photodynamic Therapy : ThiathioHX outperforms other thiobase PDT agents due to enhanced singlet oxygen generation and deeper tissue penetration, attributed to its thionated carbonyl group .
Thermal and Electronic Properties
  • This compound exhibits greater thermal stability than non-fused thiepins (e.g., 2,7-di-tert-butylthiepin) due to electronic stabilization of its π-system .

Table 2: PDT Performance Comparison

Photosensitizer Penetration Depth (nm) Oxygen Dependency ISC Efficiency
ThiathioHX 100 No High
2,6-Dithiopurine 80 Yes Moderate
4-Thiothymidine 75 Yes Low

Q & A

Q. What statistical methods are appropriate for comparing PDT efficacy across this compound derivatives?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare ROS generation rates or IC50 values. Use Kaplan-Meier survival curves for in vivo studies, ensuring sample sizes are justified by power analysis .

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